molecular formula C19H14N2O3 B5711690 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one CAS No. 61034-10-4

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Cat. No. B5711690
CAS RN: 61034-10-4
M. Wt: 318.3 g/mol
InChI Key: CUZDUOSAVZVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, also known as LY294002, is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). It has been widely used as a tool compound in scientific research to investigate the role of PI3Ks in various cellular processes. In

Mechanism of Action

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one inhibits PI3Ks by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to selectively inhibit class I PI3Ks, which are the most commonly mutated isoforms in cancer.
Biochemical and Physiological Effects:
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3K signaling by 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool compound for investigating the role of PI3K signaling in various cellular processes. However, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experiments. In addition, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of PI3Ks. This could lead to the identification of new therapeutic targets for diseases such as cancer and diabetes. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Finally, the development of more stable and bioavailable forms of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one could improve its effectiveness in experimental and clinical settings.

Synthesis Methods

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can be synthesized by a multi-step process starting from 7-hydroxy-4-methylcoumarin. The first step involves the protection of the hydroxyl group with a methoxy group using dimethyl sulfate. The resulting compound is then treated with potassium carbonate and 1-phenylpyrazole-4-boronic acid to form the pyrazole ring. The final step involves the removal of the methoxy protecting group using boron tribromide to yield 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one.

Scientific Research Applications

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been extensively used as a pharmacological inhibitor of PI3Ks in various scientific research studies. PI3Ks are a family of lipid kinases that play a critical role in regulating various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been used to investigate the role of PI3Ks in these diseases and to identify potential therapeutic targets.

properties

IUPAC Name

7-methoxy-3-(1-phenylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-15-7-8-16-18(9-15)24-12-17(19(16)22)13-10-20-21(11-13)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZDUOSAVZVNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357589
Record name ZINC00407243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

CAS RN

61034-10-4
Record name ZINC00407243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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